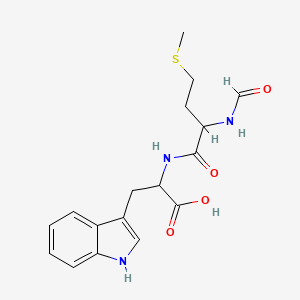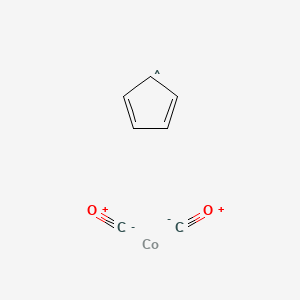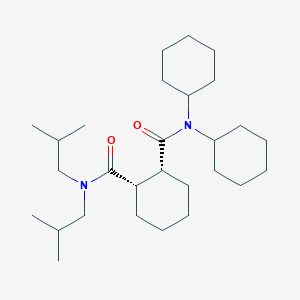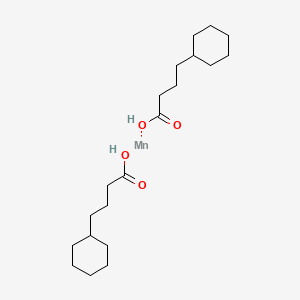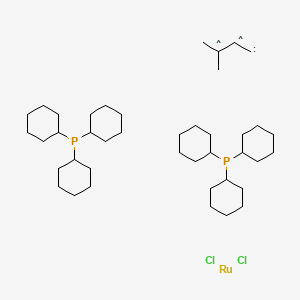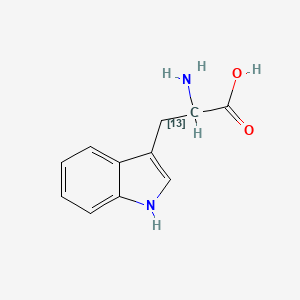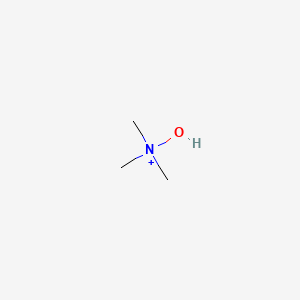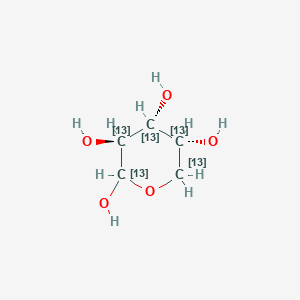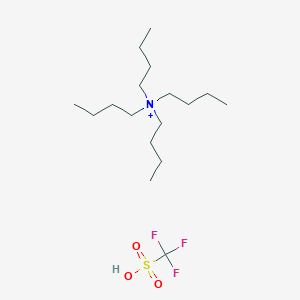
Nicotinamide guanine dinucleotide sodium salt, phospodiesterase and ADP-ribosyl cyclase substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide guanine dinucleotide sodium salt, phospodiesterase and ADP-ribosyl cyclase substrate, is a biochemical compound that plays a crucial role in various enzymatic reactions. It is a derivative of nicotinamide adenine dinucleotide and serves as a substrate for specific enzymes such as phospodiesterase and ADP-ribosyl cyclase. This compound is essential in studying the specificity and kinetics of these enzymes and is used in various biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide guanine dinucleotide sodium salt involves multiple steps, starting from the basic building blocks of nicotinamide and guanine. The process typically includes the formation of a dinucleotide structure through a series of phosphorylation and condensation reactions. The reaction conditions often require controlled temperatures, pH levels, and the presence of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of nicotinamide guanine dinucleotide sodium salt involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Nicotinamide guanine dinucleotide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions and as a substrate for enzymatic activities .
Common Reagents and Conditions: Common reagents used in reactions involving nicotinamide guanine dinucleotide sodium salt include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving nicotinamide guanine dinucleotide sodium salt depend on the type of reaction. For example, oxidation reactions may produce oxidized forms of the compound, while reduction reactions yield reduced forms. Substitution reactions can result in various derivatives with modified functional groups .
Applications De Recherche Scientifique
Nicotinamide guanine dinucleotide sodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a substrate for studying the activity of enzymes such as phospodiesterase and ADP-ribosyl cyclase. In biology, it is used to investigate cellular processes involving cyclic-ADP-ribose and other signaling molecules. In medicine, it is employed in research related to metabolic disorders and aging .
Mécanisme D'action
The mechanism of action of nicotinamide guanine dinucleotide sodium salt involves its role as a coenzyme in redox reactions. It participates in the transfer of electrons between molecules, facilitating various biochemical processes. The compound also acts as a substrate for enzymes like phospodiesterase and ADP-ribosyl cyclase, which catalyze the formation of cyclic-ADP-ribose and other signaling molecules. These enzymes play a crucial role in cellular signaling pathways and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Nicotinamide adenine dinucleotide
- Nicotinamide hypoxanthine dinucleotide
- Nicotinamide mononucleotide
- Nicotinic acid adenine dinucleotide
Uniqueness: Nicotinamide guanine dinucleotide sodium salt is unique due to its specific role as a substrate for phospodiesterase and ADP-ribosyl cyclase. Unlike other similar compounds, it is particularly suited for studying the specificity and kinetics of these enzymes. Its structure allows it to participate in unique biochemical reactions that are not possible with other dinucleotide analogs .
Propriétés
Formule moléculaire |
C21H28N7O15P2+ |
|---|---|
Poids moléculaire |
680.4 g/mol |
Nom IUPAC |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(31)12(29)9(41-19)5-39-44(35,36)43-45(37,38)40-6-10-13(30)15(32)20(42-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-32H,5-6H2,(H6-,22,23,25,26,33,34,35,36,37,38)/p+1 |
Clé InChI |
NCFRZZVNRVEQJK-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



